molecular formula C19H30O B157082 5alpha-Androstan-1-one CAS No. 1755-29-9

5alpha-Androstan-1-one

Cat. No.: B157082
CAS No.: 1755-29-9
M. Wt: 274.4 g/mol
InChI Key: PJRSESMLRXNKTQ-HKQXQEGQSA-N
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Description

Classification and Endogenous Origin of 5α-Androstanones and Related Metabolites

5α-Androstanones belong to the larger family of androstanes, which are C19 steroids characterized by a specific four-ring carbon skeleton. wikipedia.org The "5α" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is in the alpha orientation (below the plane of the rings). wikipedia.org This configuration results in a relatively planar molecule compared to the 5β-isomers. wikipedia.org

The primary precursor for the endogenous synthesis of 5α-androstanones is testosterone (B1683101). nih.gov In various target tissues, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the action of the enzyme 5α-reductase. nih.govnih.gov DHT itself is a 5α-androstanone, specifically 5α-androstan-17β-ol-3-one. sigmaaldrich.com This conversion is a critical step in androgen action in many tissues, including the prostate gland, skin, and hair follicles. nih.govscispace.com

From DHT, a series of other 5α-androstane metabolites can be formed. For instance, the reduction of the 3-keto group of DHT by 3α-hydroxysteroid dehydrogenase (3α-HSD) leads to the formation of 5α-androstane-3α,17β-diol (3α-adiol), a metabolite with its own distinct biological activities. rupahealth.com Other metabolites include androsterone (B159326) (5α-androstan-3α-ol-17-one) and epiandrosterone (B191177) (5α-androstan-3β-ol-17-one), which are primarily considered inactivation products of androgens and are eventually excreted. nih.gov 5α-Androstan-1-one is another such metabolite, though it is less commonly studied than the 3-keto and 17-keto derivatives. The presence and concentration of these various 5α-androstanones can provide a snapshot of the androgenic activity within specific tissues, a concept known as intracrinology. nih.gov

Historical Context of Androgen Metabolism Research

The scientific journey to understand androgen metabolism is a story of incremental discoveries. The first androgen, androsterone, was isolated from male urine in 1931 by Adolf Butenandt. nih.gov This was followed by the isolation of testosterone from bull testes in 1935. For a long time, testosterone was considered the principal active androgen.

A paradigm shift occurred in the mid-20th century. In 1951, the enzymatic process of 5α-reduction was first described as a step in steroid metabolism. nih.gov However, its physiological significance was not fully appreciated until the 1960s. Groundbreaking work by researchers like Jean Wilson and others in the late 1960s demonstrated that in certain androgen target tissues, testosterone was irreversibly converted to DHT. nih.gov They further showed that DHT was a more potent androgen than testosterone in these tissues and that it was the predominant androgen found in the cell nucleus, suggesting it was the active form of the hormone at the molecular level. nih.gov

The clinical importance of this pathway was solidified in 1974 with the discovery of 5α-reductase type 2 deficiency, a genetic condition where males are born with ambiguous genitalia due to the inability to produce sufficient DHT. nih.gov This discovery underscored the critical role of 5α-reduced androgens in male sexual development. These historical milestones paved the way for a deeper investigation into the various 5α-androstane metabolites, including 5α-Androstan-1-one, and their unique contributions to the complex tapestry of androgen biology.

Properties

CAS No.

1755-29-9

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C19H30O/c1-18-11-4-6-15(18)14-9-8-13-5-3-7-17(20)19(13,2)16(14)10-12-18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

PJRSESMLRXNKTQ-HKQXQEGQSA-N

SMILES

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC(=O)[C@@]4([C@H]3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C

Synonyms

5α-Androstan-1-one

Origin of Product

United States

Metabolism and Inactivation of 5α Androstanones and Their Derivatives

Conjugation Mechanisms

Conjugation is a crucial step in steroid metabolism, rendering the lipophilic steroid hormones more water-soluble for urinary and biliary excretion. This process involves the attachment of a hydrophilic molecule, such as a sulfate (B86663) or glucuronic acid group, to the steroid nucleus.

Sulfation Pathways for Androsterone (B159326)

Sulfation is a significant pathway for the inactivation and transport of androgens. Androsterone, a key 5α-androstanone metabolite, undergoes sulfation to form androsterone sulfate. wikipedia.orgncats.io This reaction is catalyzed by sulfotransferase enzymes, particularly SULT2A1, which is abundant in the liver. wikipedia.orgontosight.ai The resulting androsterone sulfate is one of the major androgen metabolites found in circulation and urine. wikipedia.orgncats.io While it was once considered a potential marker for systemic 5α-reductase activity, this has not been confirmed. ncats.io The process of sulfation is reversible, and androsterone can be regenerated from androsterone sulfate by the action of the enzyme steroid sulfatase. wikipedia.orgncats.io This dynamic interplay between sulfation and desulfation plays a role in regulating the local availability of active androgens. nih.gov

Glucuronidation Pathways for Androsterone

Glucuronidation is another major conjugation pathway for the deactivation of androgens. Androsterone is converted to androsterone glucuronide (ADT-G), a major metabolite of both testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov This process is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B15 and UGT2B17 being the key isoforms responsible for androsterone conjugation. wikipedia.orghmdb.ca Androsterone glucuronide is a significant circulating and urinary metabolite, and its levels can be indicative of androgenic activity. wikipedia.orgaacrjournals.org In fact, ADT-G accounts for a substantial portion of the total androgen glucuronides in the body. wikipedia.org

Enzymatic Inactivation and Interconversion

Beyond conjugation, 5α-androstanones are subject to further enzymatic modifications that alter their biological activity. These reactions are primarily catalyzed by reductases and dehydrogenases.

3-Keto Reduction of Dihydrotestosterone to 5α-Androstane-3α,17β-diol and 3α-Androsterone

The potent androgen dihydrotestosterone (DHT) can be inactivated through the reduction of its 3-keto group. This reduction leads to the formation of 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). nih.govnih.gov Subsequently, 3α-diol can be converted to androsterone. The enzymes responsible for these reductive steps belong to the aldo-keto reductase (AKR) superfamily. nih.gov

Conversions by Hydroxysteroid Dehydrogenases and Aldo-Keto Reductases

Hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs) are key players in the interconversion of various 5α-androstanone metabolites. nih.govnih.gov These enzymes exhibit a degree of promiscuity, acting on different positions of the steroid nucleus. nih.gov For instance, enzymes from the AKR1C family (AKR1C1-AKR1C4) can catalyze the reduction of 5α-dihydrotestosterone (DHT) to both 3α-diol and 3β-diol. nih.govnih.gov While AKR1C2 and AKR1C4 predominantly form 3α-diol, AKR1C1 shows a preference for producing 3β-diol. nih.gov These enzymes can also exhibit oxidase activity, converting 3α-diol back to DHT, although the reductive pathway is generally favored within the cellular environment. nih.gov The expression and activity of these enzymes can vary between tissues, contributing to the tissue-specific regulation of androgen action. nih.gov

Enzyme FamilySpecific EnzymesPrimary Function in 5α-Androstanone Metabolism
Sulfotransferases SULT2A1Sulfation of androsterone to androsterone sulfate. wikipedia.orgontosight.ai
UDP-Glucuronosyltransferases UGT2B15, UGT2B17Glucuronidation of androsterone to androsterone glucuronide. wikipedia.orghmdb.ca
Aldo-Keto Reductases AKR1C1, AKR1C2, AKR1C4Reduction of dihydrotestosterone to 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. nih.govnih.gov
Hydroxysteroid Dehydrogenases Members of the AKR superfamilyInterconversion of various 5α-androstanone metabolites. nih.govnih.govnih.gov

Molecular Mechanisms of Action and Receptor Interactions of 5α Androstanones

Neurosteroid Mechanisms

Certain 5α-androstanone metabolites function as neurosteroids, directly modulating neuronal excitability by interacting with membrane-bound receptors in the central nervous system. frontiersin.org These rapid, non-genomic actions are distinct from the classical genomic pathway involving the androgen receptor and gene transcription.

Androsterone (B159326), a metabolite of 5α-androstan-1-one, has been shown to act as a positive allosteric modulator of GABAA receptors. nih.govnih.gov The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain, and its activation leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. youtube.com

Positive allosteric modulators of the GABAA receptor, like androsterone, bind to a site on the receptor that is distinct from the GABA binding site. youtube.com This binding enhances the effect of GABA, leading to an increased influx of chloride ions and a greater inhibitory effect. nih.govnih.govyoutube.com Studies using whole-cell recordings from hippocampal pyramidal cells have demonstrated that androstanediol, a related neurosteroid, produces a concentration-dependent enhancement of GABA-activated currents. nih.govnih.gov At a concentration of 1 μM, androstanediol caused a 50% potentiation of the GABA response. nih.govnih.gov This modulation is stereospecific, as the 3β-epimer of androstanediol does not exhibit the same effect. nih.govnih.gov

Interactive Table: Neurosteroid Modulation of GABAA Receptors

CompoundReceptorMechanism of ActionEffect
AndrosteroneGABAA ReceptorPositive Allosteric ModulationEnhances GABA-activated currents. nih.govnih.gov
AndrostanediolGABAA ReceptorPositive Allosteric ModulationProduces a concentration-dependent enhancement of GABA-activated currents. nih.govnih.gov
3β-epimer of AndrostanediolGABAA ReceptorNo significant modulationDoes not produce the same potentiating effect as androstanediol. nih.govnih.gov

By potentiating the inhibitory actions of GABA, 5α-androstanone metabolites like androsterone can significantly influence neuronal excitability. nih.govnih.gov This modulation of GABAergic inhibition is thought to be a key mechanism underlying the effects of these neurosteroids on brain function. nih.govnih.gov

The influence of gonadal hormones on neuronal excitability is complex and can be bidirectional, depending on the specific hormone, its concentration, and the context of the neuronal circuit. nih.govccjm.org For instance, while some androgens can have excitatory effects, their metabolites, acting as positive allosteric modulators of GABAA receptors, exert an inhibitory influence. nih.govnih.govnih.gov This dual action highlights the intricate ways in which 5α-androstanones and their derivatives can fine-tune neuronal function.

Enantiomeric Specificity in Neurosteroid Action

The stereochemistry of neurosteroids plays a critical role in their interaction with receptors, a concept known as enantiomeric specificity. Enantiomers are mirror-image molecules that are non-superimposable. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological molecules, such as receptors, can differ significantly.

The action of neurosteroids on GABA-A receptors is a prime example of this specificity. The natural enantiomer of the neurosteroid allopregnanolone (B1667786) demonstrates significantly higher potency as a positive allosteric modulator of GABA-A receptors compared to its unnatural enantiomer. nih.govnih.gov This difference in activity, with EC50 values varying by more than an order of magnitude, strongly suggests that these neurosteroids interact with a specific, chiral binding site on the receptor protein rather than through non-specific membrane effects. nih.gov In contrast, the accumulation of neuroactive steroids within cell membranes does not exhibit enantioselectivity. nih.gov

Studies using enantiomers of neurosteroids have been instrumental in elucidating the specific binding sites on the GABA-A receptor. nih.govwustl.edu The differential binding of allopregnanolone and its enantiomer to the same site on the receptor confirms a direct protein interaction. nih.gov This high degree of stereoselectivity underscores the importance of the three-dimensional structure of both the neurosteroid and its receptor in determining the biological response.

However, it is noteworthy that not all neurosteroids exhibit strong enantioselectivity. For instance, the positive allosteric modulation of GABA-A receptors by pregnanolone (B1679072) is not as markedly different between its enantiomers. nih.gov This suggests that while enantioselectivity is a strong indicator of a specific receptor interaction, its absence does not necessarily preclude it. nih.gov

Other Steroid Receptor Interactions

Beyond their well-established effects on GABA-A receptors, 5α-androstanones and their metabolites can interact with other nuclear hormone receptors, expanding their range of physiological influence.

Farnesoid X Receptor (FXR) Activation by Androsterone

Androsterone, a metabolite of testosterone (B1683101), has been identified as a ligand for the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism. nih.govoup.comoup.com Both in vitro and in vivo studies have demonstrated that androsterone can directly bind to and activate FXR. nih.govoup.comxcessbio.com

This activation has been shown to induce the expression of FXR target genes, such as the small heterodimer partner (SHP). nih.govoup.comoup.com The interaction is direct, as confirmed by nuclear magnetic resonance spectroscopy showing androsterone binding to the ligand-binding domain (LBD) of human FXR, which in turn facilitates the recruitment of coactivator proteins like steroid receptor coactivator protein-1 (SRC-1). nih.govoup.com Interestingly, there appears to be a species-specific difference in the activation of FXR by androsterone, with a stronger activation observed for the mouse FXR-LBD compared to the human FXR-LBD. oup.comxcessbio.com This activation of FXR by androsterone suggests a potential link between androgen metabolism and the regulation of bile acid homeostasis and other FXR-mediated pathways. nih.govnih.gov

Estrogen Receptor Beta (ERβ) Agonism by Metabolites (e.g., 5α-Androstane-3β,17β-diol)

The dihydrotestosterone (B1667394) metabolite, 5α-androstane-3β,17β-diol (3β-diol), exhibits significant biological activity through its interaction with Estrogen Receptor Beta (ERβ). nih.govaacrjournals.orgoup.com While having weak affinity for the androgen receptor, 3β-diol binds to and activates ERβ. nih.govaacrjournals.org This is particularly relevant in tissues where ERβ is the predominant estrogen receptor, such as the paraventricular nucleus of the hypothalamus and the prostate. nih.govbioscientifica.com

The activation of ERβ by 3β-diol can trigger specific gene transcription. oup.com For example, in neuronal cells, 3β-diol has been shown to activate the oxytocin (B344502) promoter through an ERβ-dependent pathway. nih.gov This finding suggests that some of the effects of testosterone and dihydrotestosterone in the brain may be mediated by their conversion to 3β-diol and subsequent activation of ERβ signaling. nih.gov In the context of prostate cancer, the activation of ERβ by 3β-diol has been shown to inhibit cell migration, indicating a potential regulatory role for this pathway in cancer progression. aacrjournals.org This highlights a mechanism where an androgen metabolite exerts its effects through an estrogen receptor, demonstrating complex cross-talk between steroid hormone signaling pathways. aacrjournals.orgbioscientifica.com

Non-Genomic Actions of 5α-Androstanones

In addition to their genomic effects mediated by nuclear receptors, 5α-androstanones can also elicit rapid, non-genomic actions. nih.govnih.gov These effects are initiated at the cell membrane and involve the activation of intracellular signaling cascades, occurring on a timescale of seconds to minutes. nih.gov

One of the key mechanisms for non-genomic androgen action is the interaction with membrane-associated receptors, which can include the classical androgen receptor (AR) located outside the nucleus, as well as other receptors like the GABA-A receptor. nih.govnih.gov For instance, the dihydrotestosterone metabolite, 5α-androstane-3α,17β-diol (3α-Diol), has been shown to modulate the function of GABA-A receptors, leading to rapid changes in neuronal excitability by altering chloride ion flux. nih.gov

The binding of androgens to these membrane receptors can trigger the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov These pathways, in turn, can modulate cellular processes such as proliferation and migration. nih.gov Furthermore, these non-genomic signaling events can also influence the transcriptional activity of the androgen receptor itself, creating a feedback loop between the non-genomic and genomic actions of androgens. nih.gov

Biological Roles and Physiological Significance of 5α Androstanones in Animal Models

Endocrine System Modulation

The endocrine system is intricately regulated by feedback mechanisms involving steroid hormones. 5α-reduced androgens, derived from testosterone (B1683101), are key players in this regulatory network, influencing the hypothalamic-pituitary-gonadal (HPG) and the hypothalamic-pituitary-adrenal (HPA) axes.

In male vertebrates, androgens like testosterone and its more potent metabolite, DHT, exert negative feedback on the hypothalamus and pituitary gland. frontiersin.org This action suppresses the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and, subsequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. wikipedia.orgnews-medical.net This regulation is vital for maintaining hormonal balance and controlling spermatogenesis. While testosterone can be aromatized to estrogen to mediate some of these effects, non-aromatizable androgens like DHT provide a direct androgenic signal to these tissues. frontiersin.org

Furthermore, studies in animal models have revealed that 5α-reduced androgens modulate the HPA axis, which governs the body's response to stress. In gonadectomized male rats, central administration of DHT or its metabolite, 5α-androstane-3β,17β-diol (3β-diol), significantly decreased the stress-induced release of corticosterone (B1669441) and adrenocorticotropic hormone (ACTH). nih.gov This inhibitory effect appears to be mediated through estrogen receptor beta (ERβ) in the hypothalamus, as it was blocked by an estrogen receptor antagonist but not by an androgen receptor antagonist. nih.gov This indicates a complex mechanism where androgen metabolites can cross-react with other steroid receptor systems to modulate endocrine function.

Table 1: Effects of 5α-Reduced Androgens on Endocrine Function in Animal Models

CompoundAnimal ModelKey FindingsReference
5α-dihydrotestosterone (DHT)RatExerts negative feedback on GnRH, LH, and FSH secretion. frontiersin.org
5α-dihydrotestosterone (DHT)Rat (gonadectomized, male)Decreased stress-induced release of corticosterone and ACTH when administered centrally. nih.gov
5α-androstane-3β,17β-diol (3β-diol)Rat (gonadectomized, male)Significantly decreased corticosterone and ACTH response to immobilization stress. Effect blocked by an estrogen receptor antagonist. nih.gov

Reproductive Physiology and Development in Animal Models

The 5α-reduction of testosterone to DHT is a critical step in the sexual development and reproductive physiology of male mammals. nih.gov The distinct roles of testosterone and DHT were largely elucidated through studies of individuals and animal models with deficiencies in the 5α-reductase enzyme. nih.govyoutube.com

During embryonic development in mammals, the testes secrete testosterone, which is essential for the development of the internal male reproductive tract (the Wolffian ducts) into the epididymis, vas deferens, and seminal vesicles. nih.govresearchgate.net However, the virilization of the external genitalia, including the penis, scrotum, and prostate gland, is dependent on the conversion of testosterone to the more potent androgen, DHT, within these target tissues. nih.govnih.gov

Animal models have been instrumental in confirming this dual-hormone mechanism. Male mice lacking the 5α-reductase type 2 enzyme, or both type 1 and type 2 enzymes, still develop internal male genitalia but exhibit underdeveloped prostates and seminal vesicles compared to controls. nih.gov This demonstrates that while testosterone alone can support the development of Wolffian duct derivatives, DHT is necessary for the complete development and growth of the prostate and external structures. nih.govnih.gov This process highlights the role of 5α-reduction as a signal amplification mechanism in specific androgen-dependent tissues. nih.gov

Androgens are known to be primary regulators of male sexual behavior in vertebrates. They act on the central nervous system to organize and activate neural circuits that control masculine behaviors. While testosterone and its aromatization to estradiol (B170435) are key components, the role of 5α-reduced androgens like DHT is also significant, although more complex. As non-aromatizable androgens, they help to delineate which behavioral effects are purely androgenic.

Direct evidence for the specific role of 5α-Androstan-1-one in regulating sexual behavior in animal models is not available. However, the presence of 5α-reductase in the brain suggests that local conversion of testosterone to 5α-reduced metabolites is an important component of the hormonal control of behavior. nih.gov

While often associated with male physiology, 5α-reductase and its products also play a role in female reproduction. The enzyme is present in female reproductive tissues, including the ovaries and endometrium. nih.govouhsc.edu Studies in murine models suggest that 5α-reduced androgens are important for normal female fertility and pregnancy.

Research has shown that there are two main isoenzymes of 5α-reductase. In mice, mutation of the type 1 5α-reductase gene does not affect male reproduction but impairs female reproduction by reducing fecundity and blocking parturition (the birthing process). nih.gov This suggests that the local production of 5α-reduced steroids is necessary for maintaining a successful pregnancy in these models. While the precise mechanisms and the specific 5α-androstanone compounds involved require further investigation, these findings point to a critical role for this metabolic pathway in the female reproductive system, potentially influencing processes like endometrial receptivity and uterine function during pregnancy.

Neurobiological Functions in Animal Models

The brain is a major target for steroid hormones, which influence its development, structure, and function, thereby modulating mood and behavior. The enzyme 5α-reductase is widely distributed throughout the central nervous system, indicating that the local conversion of steroids is a key aspect of their neural action. nih.gov

Studies in animal models have demonstrated that 5α-reduced metabolites of androgens have significant neurobiological effects. As mentioned previously, DHT and its metabolite 3β-diol can modulate the HPA axis response to stress by acting on estrogen receptors within the hypothalamus of rats. nih.gov This action involves a decrease in the activation of neurons in the paraventricular nucleus (PVN), a key area for stress regulation. nih.gov

Furthermore, testosterone itself has been shown to regulate the expression of 5α-reductase enzymes in the neonatal rat brain. nih.gov This suggests a feedback mechanism where the primary androgen can control its own conversion into more potent or functionally distinct metabolites during critical periods of brain development. The presence and activity of the 5α-reductase pathway in the brain point to a crucial role for 5α-androstanones in modulating neural function and behavior, distinct from the effects of testosterone or its estrogenic metabolites. nih.gov Androsterone (B159326), a related neurosteroid, is known to act as a modulator of the GABAA receptor, possessing anticonvulsant effects, which further highlights the potential for 5α-reduced steroids to have direct actions on neuronal excitability. youtube.com

Table 2: Neurobiological Effects of 5α-Reduced Androgens in Animal Models

Compound/PathwayAnimal ModelKey FindingsReference
5α-dihydrotestosterone (DHT)RatInhibits HPA axis response to stress via action on hypothalamic neurons. nih.gov
5α-androstane-3β,17β-diol (3β-diol)RatDecreases stress-induced c-fos mRNA expression in the paraventricular nucleus (PVN). nih.gov
5α-Reductase PathwayRatTestosterone regulates the expression of 5α-reductase isozymes in the neonatal brain. nih.gov
AndrosteroneGeneralActs as a positive allosteric modulator of the GABAA receptor, with anticonvulsant effects. youtube.com

Anticonvulsant Properties in Animal Models

Research into the neuroactive properties of steroids has revealed that certain 5α-androstane derivatives exhibit significant anticonvulsant effects in various animal models of seizures. While direct studies on 5α-Androstan-1-one are limited, extensive research on its close structural relatives, such as androsterone and 3α-androstanediol, provides strong evidence for the anticonvulsant potential of this class of compounds. These steroids are metabolites of testosterone and are known to positively modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.

Androsterone (5α-androstan-3α-ol-17-one) has demonstrated protective effects against seizures in multiple rodent models. aesnet.org In NIH Swiss mice, androsterone was effective against seizures induced by the 6Hz test, maximal electroshock (MES), and pentylenetetrazol (PTZ). aesnet.org The 6Hz seizure model is considered a model of therapy-resistant partial seizures, suggesting a potential for broad-spectrum anticonvulsant activity.

Similarly, 5α-androstane-3α,17β-diol (3α-androstanediol), another testosterone metabolite, has shown potent anti-seizure effects. nih.gov Studies in ovariectomized female rats demonstrated that 3α-androstanediol administration could protect against kainic acid-induced seizures. nih.gov Furthermore, research in mouse models of epilepsy has shown that 3α-androstanediol protects against seizures induced by GABAA receptor antagonists like pentylenetetrazol and picrotoxin. nih.gov This anticonvulsant action appears to be independent of androgen receptors, as it was not blocked by the androgen receptor antagonist flutamide, suggesting a direct, non-genomic mechanism of action on neuronal membranes, likely through the enhancement of GABAergic inhibition. nih.gov

These findings collectively suggest that the 5α-androstane steroid backbone is a key structural feature for anticonvulsant activity, acting primarily through the modulation of GABAA receptors.

Table 1: Anticonvulsant Effects of Androsterone in Mouse Seizure Models

Seizure Model Animal Model Finding
6 Hz NIH Swiss mice Androsterone provided protection against seizures. aesnet.org
Maximal Electroshock (MES) NIH Swiss mice Androsterone exhibited protective effects. aesnet.org
Pentylenetetrazol (PTZ) NIH Swiss mice Androsterone demonstrated anticonvulsant activity. aesnet.org

Pheromonal Activity in Mammalian Species (e.g., Pigs)

Certain 5α-androstanones play a crucial role in chemical communication between mammals, acting as pheromones that trigger specific behavioral and physiological responses. A prominent and well-documented example is the function of 5α-androst-16-en-3-one, commonly known as androstenone, in pigs (Sus scrofa). wikipedia.orgnih.govnih.gov

Androstenone was the first mammalian pheromone to be identified and is found in high concentrations in the saliva of male pigs (boars). wikipedia.org It is produced in the testes and transported to the salivary glands. nih.govfrontiersin.org When a sow in estrus inhales androstenone, it triggers a characteristic mating stance known as lordosis, indicating her readiness to mate. wikipedia.org This behavioral response is highly specific and reliable, to the extent that a synthetic version of androstenone is used commercially by pig farmers to determine the optimal time for artificial insemination. wikipedia.org

The detection of androstenone and other pheromones in most mammals is mediated by the vomeronasal organ (VNO), a specialized sensory organ located in the nasal cavity. nih.gov While the role of androstenone is unequivocally established in pigs, its effects in other species, including humans, are less clear and subject to ongoing research. bris.ac.uk The well-defined pheromonal activity of androstenone in pigs serves as a classic example of a 5α-androstanone mediating intraspecies communication and directly influencing reproductive behavior.

Table 2: Pheromonal Effects of 5α-androst-16-en-3-one (Androstenone) in Pigs

Source of Pheromone Target Animal Observed Effect
Boar Saliva Sow (in estrus) Induction of the lordosis reflex (mating stance). wikipedia.org

Influence on Musculoskeletal System in Resistance-Trained Animal Models

The influence of 5α-androstane steroids on the musculoskeletal system is intrinsically linked to their androgenic and anabolic properties. While direct studies of 5α-Androstan-1-one in resistance-trained animal models are not extensively documented, research on testosterone and its 5α-reduced metabolites in such models provides significant insights into the potential effects of this class of compounds.

Androgens are known to play a critical role in the development and maintenance of both muscle mass and bone density. Resistance training itself is a potent stimulus for muscle hypertrophy and bone strengthening, and these effects are mediated in part by the androgen receptor signaling pathway.

Studies in male rats have shown that the anabolic effects of testosterone on muscle and bone can be separated from its androgenic effects on the prostate. nih.gov Even with the inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT), testosterone administration still resulted in increased grip strength and positive effects on bone. nih.gov This suggests that testosterone itself or other metabolites are crucial for these anabolic actions.

The importance of 5α-reductase in musculoskeletal health is further highlighted in studies using knockout mice. Male mice lacking the 5α-reductase type 1 enzyme exhibit reduced bone mass and decreased forelimb muscle grip strength, despite having normal circulating testosterone levels. plos.orgnih.gov This indicates that the local conversion of testosterone to 5α-reduced androgens within bone and muscle tissue is important for maintaining their normal function and structure.

In aged rats, combining strength training with the administration of an anabolic steroid (testosterone propionate) has been shown to have beneficial effects on the morphology of peripheral nerves and skeletal muscle. unesp.br This suggests a synergistic relationship between mechanical loading (resistance exercise) and androgenic signaling in maintaining musculoskeletal integrity.

Collectively, these findings from various animal models underscore the integral role of 5α-androstane steroids in musculoskeletal health. They act as key signaling molecules that, in conjunction with mechanical stimuli like resistance training, regulate muscle growth, strength, and bone density.

Table 3: Effects of 5α-Androstane Related Compounds on the Musculoskeletal System in Animal Models

Compound/Condition Animal Model Key Findings
Testosterone with 5α-reductase inhibitor Orchiectomized male rats Anabolic effects on muscle and bone were preserved. nih.gov
5α-reductase type 1 knockout Male mice Reduced trabecular bone mineral density and forelimb muscle grip strength. plos.orgnih.gov

Table of Mentioned Compounds

Compound Name
5alpha-Androstan-1-one
5α-androst-16-en-3-one (Androstenone)
Androsterone (5α-androstan-3α-ol-17-one)
5α-androstane-3α,17β-diol (3α-androstanediol)
Dihydrotestosterone (DHT)
Flutamide
Kainic acid
Pentylenetetrazol (PTZ)
Picrotoxin
Testosterone

Enzymology of 5α Androstanone Synthesis and Metabolism

Steroid 5α-Reductase (SRD5A) Isoenzymes

Steroid 5α-reductases are a family of NADPH-dependent enzymes responsible for the irreversible conversion of 3-oxo-Δ4 steroids, like testosterone (B1683101), into their 5α-reduced metabolites. nih.gov This conversion is a critical step in androgen physiology, as the product, 5α-dihydrotestosterone (DHT), is a significantly more potent activator of the androgen receptor than testosterone. frontiersin.org In humans, three distinct isoenzymes of 5α-reductase have been identified: SRD5A1, SRD5A2, and SRD5A3, each with unique characteristics, roles, and tissue distribution. wikipedia.org

Encoded by the SRD5A1 gene on chromosome 5, 3-oxo-5α-steroid 4-dehydrogenase 1 (SRD5A1) is integral to both androgen and estrogen metabolism, as well as bile acid biosynthesis. wikipedia.org The enzyme catalyzes the 5α-reduction of various steroid substrates, including the conversion of testosterone to DHT. wikipedia.orggenecards.org It can also process other steroids like progesterone (B1679170) and corticosterone (B1669441) into their 5α-reduced forms. wikipedia.orggenecards.org

SRD5A1 plays a significant role in androgen metabolism, particularly in non-genital skin, liver, and certain areas of the brain. nih.gov While SRD5A2 is typically the dominant isoenzyme in prostate tissue, an increased expression of SRD5A1 is observed in the progression to castration-resistant prostate cancer (CRPC). wikipedia.org In CRPC, the primary pathway for DHT synthesis often bypasses testosterone, relying instead on the 5α-reduction of androstenedione (B190577) to 5α-androstanedione by SRD5A1. wikipedia.org Furthermore, SRD5A1 is subject to epigenetic regulation, where environmental factors can alter its expression, impacting reproductive function. wikipedia.org Research has also indicated that SRD5A1 is highly expressed in several cancers, including prostate, breast, and liver, where it may promote tumor growth and development. frontiersin.org

The SRD5A2 gene, located on chromosome 2, provides the instructions for producing 3-oxo-5α-steroid 4-dehydrogenase 2, also known as steroid 5-alpha reductase 2. medlineplus.govwikipedia.org This enzyme is crucial for male sexual development, primarily through its role in converting testosterone into the more potent dihydrotestosterone (B1667394) (DHT) within male reproductive tissues. medlineplus.govmedlineplus.gov DHT is essential for the prenatal development of the external male genitalia, including the penis and scrotum, and the prostate gland. medlineplus.govmedlineplus.gov

Mutations in the SRD5A2 gene that result in either inactive or less functional enzymes cause 5-alpha reductase deficiency. medlineplus.govmedlineplus.gov This condition disrupts the normal formation of external genitalia in genetically male individuals before birth. medlineplus.govwikipedia.org SRD5A2 is a microsomal protein that is highly expressed in androgen-sensitive tissues like the prostate and is active at an acidic pH. wikipedia.orggenecards.org In women, variations in the SRD5A2 gene may influence the risk of developing polycystic ovary syndrome (PCOS), with some genetic variants increasing enzyme activity and potentially contributing to PCOS symptoms. medlineplus.govmedlineplus.gov

SRD5A3, encoded by the SRD5A3 gene on chromosome 4, is a member of the steroid 5-alpha reductase family with a dual function. curesrd5a3.comwikipedia.orgnih.gov It participates in androgen metabolism by converting testosterone to DHT, but it also plays a critical and distinct role in protein N-linked glycosylation. curesrd5a3.comwikipedia.orgnih.gov The enzyme is necessary for the conversion of polyprenol to dolichol. curesrd5a3.commedlineplus.gov Dolichol is essential for synthesizing the precursors required for N-linked glycosylation, a process where sugar chains are attached to proteins, which is vital for their proper function. curesrd5a3.comwikipedia.orgmedlineplus.gov

Mutations in the SRD5A3 gene are associated with a rare congenital disorder of glycosylation (SRD5A3-CDG), characterized by vision problems, intellectual disabilities, and cerebellar abnormalities. curesrd5a3.comwikipedia.org This condition arises because the lack of functional SRD5A3 enzyme impairs the formation of dolichol, disrupting the glycosylation process. medlineplus.gov While SRD5A3 contributes to DHT production, its primary recognized importance in human health is linked to its role in glycosylation. curesrd5a3.comnih.gov

The three SRD5A isoenzymes, while all catalyzing the 5α-reduction of steroids, exhibit distinct biochemical properties and are expressed in different tissues, suggesting unique physiological roles. nih.gov SRD5A1 and SRD5A2 are embedded in the endoplasmic reticulum membrane and share about 47% sequence identity. nih.govnih.gov SRD5A1 has a broad pH optimum (6.0-8.5), whereas SRD5A2 functions optimally at a narrow, acidic pH of 5.0-5.5. nih.gov Kinetically, SRD5A1 displays a lower affinity for testosterone compared to SRD5A2. nih.gov

SRD5A3 also functions in the endoplasmic reticulum and is involved in both steroid metabolism and the essential process of N-linked glycosylation. curesrd5a3.com

Table 1: Comparison of SRD5A Isoenzyme Properties

PropertySRD5A1SRD5A2SRD5A3
Chromosomal Location 5p15 nih.gov2p23 nih.gov4q12 wikipedia.org
Optimal pH Broad (6.0-8.5) nih.govNarrow, Acidic (5.0-5.5) nih.govNot specified
Substrate Affinity (Testosterone) Lower (Km = 1–5 μM) nih.govHigher (Km = 0.004–1 μM) nih.govCatalyzes T to DHT curesrd5a3.com
Primary Function Androgen metabolism, bile acid synthesis wikipedia.orgAndrogen metabolism (male sexual development) medlineplus.govmedlineplus.govN-linked glycosylation, androgen metabolism curesrd5a3.comwikipedia.org
Key Tissue Distribution Skin (non-genital), liver, scalp, adrenal gland nih.govProstate, genital skin, epididymis, seminal vesicles nih.govmedlineplus.govwikipedia.orgWidely expressed, including retina, cerebellum, skin, liver curesrd5a3.comnih.govnih.gov

Hydroxysteroid Dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs)

Following the production of 5α-reduced androgens like DHT by SRD5A enzymes, their metabolic fate is largely controlled by the actions of hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). These enzymes are responsible for interconverting potent androgens into less active or inactive metabolites, thereby regulating androgenic activity at the tissue level.

The AKR1C subfamily of aldo-keto reductases includes several isoforms that function as 3α-hydroxysteroid dehydrogenases. These enzymes play a crucial role in the metabolism of androstanes. Specifically, the enzyme 3α-HSD type III, encoded by the AKR1C2 gene, is the primary cutaneous enzyme responsible for the metabolism of dihydrotestosterone (DHT). nih.gov It converts the potent androgen DHT into the significantly less active metabolite 5α-androstane-3α,17β-diol (3α-diol). nih.gov

This metabolic inactivation is a key step in controlling androgen action in peripheral tissues like the skin. nih.gov Other isoforms, such as AKR1C1 and AKR1C3, are also involved in steroid metabolism and are highly expressed in tissues like adipose tissue and lungs. nih.gov For instance, AKR1C3 primarily acts as a 17β-HSD, converting androstenedione to testosterone. nih.gov The balance of activity between the SRD5A enzymes producing DHT and the AKR1C enzymes inactivating it is a critical determinant of net androgenic effect in target cells.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Family in Androstane (B1237026) Metabolism

The 17β-Hydroxysteroid Dehydrogenase (17β-HSD) family of enzymes are alcohol oxidoreductases that play a critical role in the metabolism of steroids. wikipedia.org These enzymes are pivotal as they catalyze the final steps in the biosynthesis of all androgens and estrogens. nih.gov The 17β-HSDs function by catalyzing the reduction of 17-ketosteroids and the dehydrogenation (oxidation) of 17β-hydroxysteroids. wikipedia.org This enzymatic activity is crucial for regulating the biological potency of androgens. The family consists of several isoenzymes, each with distinct tissue-specific expression, substrate specificities, and preferences for reductive or oxidative reactions. nih.gov

At least five isoenzymes of 17β-HSD have been identified as having significant roles in steroid metabolism. nih.gov For instance, 17β-HSD type 3 is considered the primary enzyme for testosterone formation in the testes, converting androstenedione to the more potent testosterone. nih.govbioscientifica.com Conversely, 17β-HSD type 5 (also known as AKR1C3) also facilitates this conversion, particularly in peripheral tissues and the ovaries. nih.govnih.govnih.gov Other types, such as 17β-HSD type 2, primarily catalyze the oxidative reaction, converting testosterone back to the less potent androstenedione. nih.gov The varied functions and tissue localizations of these enzymes allow for precise, localized control over androgen levels, a concept known as intracrinology. nih.gov

Table 1: Key 17β-HSD Isoenzymes in Androstane Metabolism

Enzyme Primary Function in Androstane Metabolism Selected Tissue Expression
17β-HSD Type 1 (HSD17B1) Inactivation of Dihydrotestosterone (DHT) to 3α- and 3β-androstanediol; minor conversion of androstenedione to testosterone. wikipedia.orgnih.gov Ovaries, placenta, breast epithelium. wikipedia.org
17β-HSD Type 2 (HSD17B2) Oxidation (inactivation) of Testosterone to Androstenedione. nih.govoncotarget.com Placenta, liver, endometrium.
17β-HSD Type 3 (HSD17B3) Reduction of Androstenedione to Testosterone. nih.govnih.gov Almost exclusively in the testes. nih.gov
17β-HSD Type 5 (HSD17B5/AKR1C3) Reduction of Androstenedione to Testosterone; inactivation of DHT. nih.govoncotarget.com Adrenal gland, prostate, ovary, mammary gland. nih.govoncotarget.com
17β-HSD Type 6 (HSD17B6) Has 3α-HSD activity, converting androstanediol to DHT; involved in a backdoor pathway to DHT. wikipedia.org Prostate gland. wikipedia.org
17β-HSD Type 7 (HSD17B7) Inactivation of DHT to androstanediol. wikipedia.org Ovaries, breasts, placenta, testes, prostate, liver. wikipedia.org
17β-HSD Type 8 (HSD17B8) Inactivation of Testosterone and DHT. wikipedia.org Ovaries, testes, liver, pancreas, kidneys. wikipedia.org

Roles in Interconversion and Inactivation of Androstanes

The dual catalytic capability—oxidation and reduction—of the 17β-HSD enzyme family is central to their role in modulating androgen activity through interconversion and inactivation. wikipedia.orgnih.gov These processes are not mutually exclusive and often represent two sides of the same enzymatic coin, dictating the balance between potent and weak or inactive androgens within a specific cell or tissue. nih.gov

Interconversion of Androstanes: Interconversion refers to the reversible transformation between a 17-ketosteroid and a 17β-hydroxysteroid. The most significant of these reactions in androgen biology is the interconversion of androstenedione and testosterone. wikipedia.org

Testosterone Synthesis: 17β-HSD types 3 and 5 are the key enzymes responsible for reducing the 17-keto group of androstenedione to form the 17β-hydroxyl group of testosterone, a far more potent androgen. nih.govnih.govnih.gov While type 3 is the main enzyme for this conversion in the testes, type 5 performs this function in various peripheral tissues, including the adrenal glands and prostate. nih.govnih.gov

Testosterone Oxidation: Conversely, 17β-HSD type 2 catalyzes the reverse reaction, oxidizing testosterone back to androstenedione, thereby reducing local androgenic activity. nih.gov

Other Interconversions: The 17β-HSD family also mediates the interconversion of dehydroepiandrosterone (B1670201) (DHEA) and androstenediol. wikipedia.orgoncotarget.com For example, 17β-HSD type 1, while primarily estrogenic, can catalyze the conversion of DHEA into androstenediol. wikipedia.org

Inactivation of Androstanes: Inactivation is the process of converting a potent androgen into a significantly weaker or inactive metabolite. The 17β-HSD enzymes play a crucial role in the inactivation of the most potent androgen, dihydrotestosterone (DHT).

DHT Inactivation: Several 17β-HSD isoenzymes, including types 1, 7, and 8, are involved in the inactivation of DHT. wikipedia.org 17β-HSD type 1 can bind to DHT and catalyze its reduction to the less active 5-androstane-3,17-diol (3β-diol) or its oxidation to androstanedione. nih.gov Similarly, 17β-HSD type 7 is thought to inactivate androgens by converting DHT to androstanediol. wikipedia.org 17β-HSD type 8 also contributes to the inactivation of both testosterone and DHT. wikipedia.org Furthermore, 17β-HSD type 5, in addition to its role in testosterone synthesis, facilitates the inactivation of DHT. oncotarget.com

This intricate system of enzymes allows for the fine-tuning of androgenic signals, ensuring that potent hormones like testosterone and DHT are available where needed and efficiently inactivated to prevent excessive stimulation. nih.gov

Table 2: Examples of Androstane Interconversion and Inactivation by 17β-HSDs

Substrate Product(s) Enzyme(s) Primary Effect
Androstenedione Testosterone 17β-HSD3, 17β-HSD5. nih.govnih.gov Activation (Interconversion)
Testosterone Androstenedione 17β-HSD2. nih.gov Inactivation (Interconversion)
Dehydroepiandrosterone (DHEA) Androstenediol 17β-HSD1. wikipedia.orgoncotarget.com Interconversion
Androstenediol Dehydroepiandrosterone (DHEA) 17β-HSD2. oncotarget.com Interconversion
Dihydrotestosterone (DHT) 3α-Androstanediol, 3β-Androstanediol 17β-HSD1, 17β-HSD7. wikipedia.org Inactivation
Dihydrotestosterone (DHT) Androstanedione 17β-HSD1. nih.gov Inactivation
Androstanediol Dihydrotestosterone (DHT) 17β-HSD6. wikipedia.org Activation (Interconversion)
Androsterone (B159326) Dihydrotestosterone (DHT) 17β-Hydroxysteroid dehydrogenase. youtube.com Activation (Interconversion)

Analytical Methodologies for 5α Androstanones and Their Metabolites in Biological Matrices

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of structurally similar steroids from complex biological matrices. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for steroid analysis. It offers high chromatographic resolution and sensitive detection. For the analysis of 5α-androstanones, including the theoretical analysis of 5α-Androstan-1-one, a derivatization step is typically necessary to increase the volatility and thermal stability of the analytes. This often involves the conversion of keto groups to more stable derivatives.

Sample Preparation and Derivatization: Before GC-MS analysis, biological samples such as urine or plasma undergo extensive preparation. This usually includes enzymatic hydrolysis to cleave conjugated steroids (glucuronides and sulfates), followed by liquid-liquid or solid-phase extraction to isolate the steroids. The extracted analytes are then derivatized. A common method involves the use of methoxylamine hydrochloride to form methoxime derivatives of the keto groups, followed by silylation with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Chromatographic and Mass Spectrometric Parameters: The derivatized steroids are then separated on a capillary GC column, typically with a non-polar stationary phase. The mass spectrometer is usually operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns that are used for identification and quantification. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analytes.

Table 1: Illustrative GC-MS Parameters for Androstanone Analysis (Note: These are general parameters and would require optimization for 5α-Androstan-1-one)

Parameter Typical Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow rate of 1 mL/min
Injector Temperature 280 °C
Oven Program Initial temp 150 °C, ramp to 300 °C at 10 °C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become increasingly popular for steroid analysis as it often does not require derivatization, thus simplifying sample preparation and avoiding potential side reactions. It is particularly well-suited for the analysis of both conjugated and unconjugated steroids.

Sample Preparation: Sample preparation for LC-MS is generally simpler than for GC-MS. It typically involves protein precipitation for serum or plasma samples, or a 'dilute-and-shoot' approach for urine, followed by solid-phase extraction for cleanup and concentration of the analytes.

Chromatographic and Mass Spectrometric Parameters: Reversed-phase liquid chromatography is commonly used for the separation of steroids, with C18 columns being the most frequent choice. The mobile phase usually consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used for steroid analysis. Tandem mass spectrometry (MS/MS) is employed for quantification, providing excellent selectivity and sensitivity through multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored.

For 5α-Androstan-1-one, one would expect to use positive ion mode ESI or APCI, monitoring the protonated molecule [M+H]+. The selection of specific precursor and product ions would require experimental determination with a pure standard of the compound.

Table 2: Illustrative LC-MS/MS Parameters for Androstanone Analysis (Note: These are general parameters and would require optimization for 5α-Androstan-1-one)

Parameter Typical Value
LC Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Linear gradient from 30% to 90% B
Ionization Source ESI or APCI, Positive Ion Mode

| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the stereochemistry of the steroid nucleus.

For a novel or synthesized compound like 5α-Androstan-1-one, 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete assignment of all proton and carbon signals.

While a specific, published NMR spectrum for 5α-Androstan-1-one is not available, data for related 5α-androstane derivatives can provide an estimation of the chemical shifts. The position of the carbonyl group at C-1 would significantly influence the chemical shifts of neighboring protons and carbons, particularly those at C-2, C-10, and C-5.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5α-Androstan-1-one (Note: These are estimated values based on known substituent effects in androstane (B1237026) skeletons and require experimental verification.)

Carbon Atom Estimated Chemical Shift (ppm)
C-1 ~210
C-2 ~40
C-3 ~30
C-4 ~35
C-5 ~50
C-10 ~45

Application in Steroid Metabolism Research

The analytical methodologies described above are pivotal in steroid metabolism research. They are used to identify and quantify metabolic products of endogenous and exogenous steroids, helping to elucidate metabolic pathways and understand the role of various enzymes.

Research into the metabolism of androgens often focuses on the activity of enzymes like 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). The subsequent metabolism of DHT and other androgens leads to a variety of 5α-reduced steroids. While the specific metabolic fate of 5α-Androstan-1-one is not well-documented, it is plausible that it could be a metabolite of another steroid or be further metabolized itself, for instance, through reduction of the C-1 keto group.

The use of GC-MS and LC-MS/MS allows for the profiling of a wide range of steroid metabolites in biological fluids. This "steroidomics" approach can reveal alterations in metabolic pathways associated with various conditions, such as polycystic ovary syndrome (PCOS), benign prostatic hyperplasia, and prostate cancer. For example, studies have used these techniques to show increased 5α-reductase activity in certain patient populations by measuring the ratios of 5α- to 5β-reduced steroid metabolites.

Comparative Endocrinology of 5α Androstane Metabolites

Species-Specific Differences in Biosynthesis and Metabolism of 5α-Androstanes

Scientific literature does not provide sufficient data to detail the species-specific biosynthesis and metabolism of 5alpha-Androstan-1-one.

Variations in Biological Roles Across Vertebrate Species

There is a lack of available research to describe the variations in the biological roles of this compound across different vertebrate species.

Investigational Research Applications of 5α Androstanones

Use as Reference Standards in Steroid Biochemistry and Analysis

In the fields of analytical chemistry, endocrinology, and forensic science, the availability of highly purified reference standards is essential for the accurate identification and quantification of steroids in biological matrices. 5α-Androstanone derivatives fulfill this role, enabling the development and validation of sensitive analytical methods.

Detailed research findings have demonstrated the utility of these compounds. For instance, in studies aimed at detecting the misuse of anabolic agents in livestock, untargeted metabolomics approaches using gas chromatography-mass spectrometry (GC-MS) have been developed. nih.gov In one such study, researchers sought to identify new biomarkers for the administration of 4-androstenedione (AED) in cattle. nih.gov The analysis of urinary profiles before and after AED administration revealed numerous potential biomarkers. nih.gov Following rigorous evaluation, 5α-androst-2-en-17-one was identified as a robust and reliable biomarker for detecting AED abuse. nih.gov This discovery underscores the importance of specific 5α-androstanone metabolites as analytical targets for compliance and anti-doping screening.

Similarly, other metabolites like 5α-androstanediol are considered valuable markers for assessing intracellular androgen activity. dutchtest.com While not a direct measure of 5α-Androstan-1-one, its role as a downstream metabolite of dihydrotestosterone (B1667394) (DHT) highlights the diagnostic principle of using specific steroid metabolites as proxies to understand the activity of key enzymes and androgenic load in peripheral tissues. dutchtest.com The use of these compounds as standards allows for the calibration of analytical instruments and ensures the precision of quantitative assays in research and clinical settings.

Probes for Steroid-Receptor Interaction Studies

The biological effects of androgens are primarily mediated through their interaction with the androgen receptor (AR), a ligand-dependent transcription factor. researchgate.net Understanding the precise nature of this interaction—how a steroid binds to the receptor and triggers a downstream cellular response—is a central goal of molecular endocrinology. Specific 5α-androstanone derivatives serve as powerful chemical probes in these investigations due to their high binding affinity and selectivity for the AR. nih.gov

A notable example is the compound 17β-hydroxy-5α-androst-1-en-3-one , also known as 1-testosterone. Research has shown that this steroid binds with high selectivity to the androgen receptor. nih.gov In laboratory studies using reporter gene assays, 1-testosterone demonstrated a potent ability to stimulate AR-dependent transactivation, confirming its function as a strong AR agonist. nih.gov Such compounds are invaluable for:

Characterizing the ligand-binding domain of the androgen receptor.

Investigating the conformational changes in the receptor upon binding.

Screening for potential androgenic or anti-androgenic compounds.

Differentiating the signaling pathways activated by various androgens.

Furthermore, these probes can help dissect the specificity of steroid actions. For example, in a study on ion channel modulation, testosterone (B1683101) was shown to inhibit Cav1.2 currents, an effect that was not replicated by other steroids, including the potent androgen 5α-dihydrotestosterone (5α-androstan-17β-ol-3-one) . nih.gov This demonstrates how structurally similar steroids can be used to distinguish between different receptor-mediated or non-genomic signaling pathways, providing finer detail on the mechanisms of steroid action.

Research on Androgenic Activity and Steroid Metabolism Pathways

Investigational studies using 5α-androstanones have been critical in elucidating the relationship between steroid structure and biological function, particularly concerning androgenic and anabolic activities. These studies often involve administering the compound in animal models to observe its physiological effects on androgen-sensitive tissues.

Research on 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) has shown it to be a potent androgen with significant anabolic properties. nih.gov In vivo studies demonstrated that, at an equimolar dose, 1-testosterone was as effective as testosterone propionate (B1217596) in stimulating the growth of the prostate, seminal vesicles, and the androgen-sensitive levator ani muscle. nih.gov Such research is fundamental to understanding the tissue-specific effects of different androgens and the molecular basis for the separation of anabolic (muscle-building) and androgenic (masculinizing) effects.

The study of 5α-androstanones is also central to unraveling the complexities of steroid metabolism. While the "conventional" pathway of androgen synthesis involves the conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5α-reductase enzymes, research has uncovered alternative routes. nih.govnih.gov A significant area of investigation is the "5α-androstanedione pathway," which bypasses testosterone. nih.govnih.gov In this pathway, androstenedione (B190577) is first converted to 5α-androstanedione (5α-androstan-3,17-dione) by the enzyme 5α-reductase type 1 (SRD5A1). nih.govnih.gov Subsequently, 5α-androstanedione is converted to DHT. nih.gov This pathway is particularly relevant in conditions like castration-resistant prostate cancer, where it can become a primary route for intratumoral androgen synthesis. nih.gov Understanding the enzymes and substrates in these pathways, including various hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), is a major focus of endocrine research. nih.govnih.gov

Table 1: Research Applications of Selected 5α-Androstanones

Compound NameResearch AreaKey FindingCitation(s)
5α-androst-2-en-17-one Biomarker DiscoveryIdentified as a new, reliable biomarker for detecting the misuse of 4-androstenedione in cattle via GC-MS analysis. nih.gov
17β-hydroxy-5α-androst-1-en-3-one (1-Testosterone) Steroid-Receptor InteractionBinds with high selectivity to the androgen receptor and potently stimulates AR-dependent gene transactivation. nih.gov
17β-hydroxy-5α-androst-1-en-3-one (1-Testosterone) Androgenic/Anabolic ActivityPossesses potent androgenic and anabolic potency, stimulating growth in the prostate, seminal vesicles, and levator ani muscle. nih.gov
5α-androstanedione Steroid Metabolism PathwaysKey intermediate in an alternative "backdoor" pathway for DHT synthesis that bypasses testosterone, particularly relevant in prostate cancer. nih.govnih.gov
5α-dihydrotestosterone Receptor Specificity ProbingUsed as a comparative probe to show that not all androgens have the same effect on non-genomic pathways like ion channel modulation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5alpha-Androstan-1-one in synthetic samples?

  • Answer: Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., 1^1H and 13^{13}C NMR to confirm stereochemistry) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) can assess purity. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) may be employed. Reference standards (e.g., certified this compound solutions) are critical for calibration . Safety protocols, including proper ventilation and personal protective equipment (PPE), should be followed during handling due to potential hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.